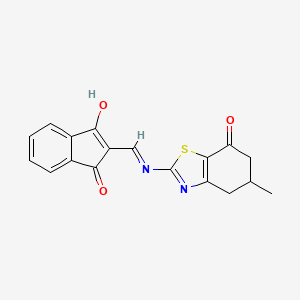
2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests potential interactions with proteins or enzymes that recognize or process similar molecular motifs
Mode of Action
Based on its chemical structure, it may interact with its targets through the formation of covalent bonds or via non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to participate in various biochemical reactions, such as the formation of oximes and hydrazones .
Biologische Aktivität
2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione, with the CAS number 1022414-32-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C18H14N2O3S. It features a complex structure that includes a benzothiazole moiety and an indane dione framework.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O3S |
| Molecular Weight | 338.38 g/mol |
| CAS Number | 1022414-32-9 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with indane diones under controlled conditions. The specific methodologies may vary based on desired purity and yield.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives containing benzothiazole exhibit significant activity against various bacterial strains and fungi.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The presence of the benzothiazole ring is believed to contribute to its radical scavenging activity.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study published in Eur J Med Chem evaluated several benzothiazole derivatives for their antimicrobial activity. Among them, compounds structurally related to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of various indane derivatives on cancer cell lines (e.g., HeLa and MCF-7), it was found that certain modifications led to enhanced activity compared to standard chemotherapeutics .
- Antioxidant Activity Assessment : A comparative analysis using DPPH and ABTS assays indicated that compounds featuring the indane and benzothiazole structures exhibited higher antioxidant activities than their counterparts lacking these moieties .
Eigenschaften
IUPAC Name |
2-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-9-6-13-17(14(21)7-9)24-18(20-13)19-8-12-15(22)10-4-2-3-5-11(10)16(12)23/h2-5,8-9,22H,6-7H2,1H3/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZHLQIXVWMCRD-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













